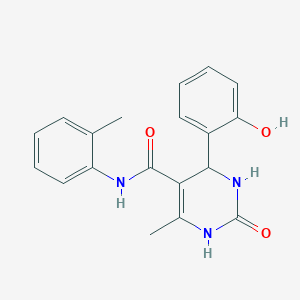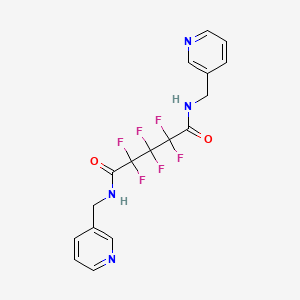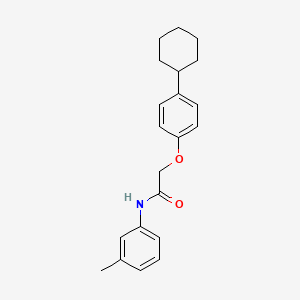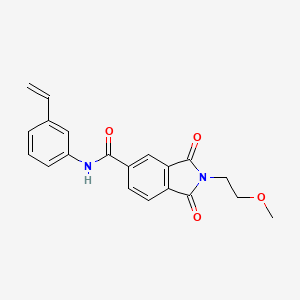![molecular formula C18H22N2OS B5138198 1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)
1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine, also known as BETP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BETP has been shown to exhibit a wide range of biological activities, including antitumor, antidepressant, and anticonvulsant effects.
Applications De Recherche Scientifique
1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits antitumor effects by inhibiting the growth of cancer cells. This compound has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain. Additionally, this compound has been shown to have anticonvulsant effects by decreasing the activity of voltage-gated sodium channels.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, this compound has been shown to decrease the activity of voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. Additionally, this compound has been shown to decrease the activity of voltage-gated sodium channels, which can reduce the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is its versatility in the laboratory. This compound has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. Additionally, the synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of 1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Additionally, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine involves the reaction of 1-benzylpiperazine with 5-ethyl-3-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-ethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-17-12-16(14-22-17)18(21)20-10-8-19(9-11-20)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDYEEGOGPGUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)

![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)



![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
![N'-(2-methoxyethyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138206.png)
amine hydrochloride](/img/structure/B5138210.png)
